An In-depth Technical Guide to the Chemical Properties of 1-Phenylpent-1-yn-3-amine
An In-depth Technical Guide to the Chemical Properties of 1-Phenylpent-1-yn-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-Phenylpent-1-yn-3-amine is scarce in publicly available literature. This guide synthesizes information based on the known properties of its constituent functional groups (secondary amine, internal alkyne, phenyl group) and structurally similar propargylamines. The presented data, with the exception of basic molecular identifiers, should be considered predictive.
Introduction
1-Phenylpent-1-yn-3-amine is a propargylamine, a class of organic compounds characterized by an amino group attached to a propargyl moiety (a three-carbon unit with a carbon-carbon triple bond). The propargylamine scaffold is of significant interest in medicinal chemistry and drug discovery, as it is a key pharmacophore in several marketed drugs, including Rasagiline and Selegiline, which are used in the treatment of neurodegenerative disorders like Parkinson's disease.[1][2] The unique chemical reactivity of the alkyne and the biological activity associated with the amino group make these compounds versatile building blocks in organic synthesis and valuable leads in pharmaceutical development.[3][4] This document provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the potential biological significance of 1-Phenylpent-1-yn-3-amine.
Chemical and Physical Properties
The properties of 1-Phenylpent-1-yn-3-amine are determined by the interplay of its phenyl ring, the internal alkyne, and the secondary amine.
Table 1: Predicted Physicochemical Properties of 1-Phenylpent-1-yn-3-amine
| Property | Value | Source/Basis |
| Molecular Formula | C₁₁H₁₃N | |
| Molecular Weight | 159.23 g/mol | |
| CAS Number | 153396-35-1 | |
| Appearance | Predicted to be a colorless to yellow liquid | General property of propargylamines.[5] |
| Boiling Point | Predicted to be in the range of 250-280 °C | Extrapolated from similar aromatic amines and alkynes. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ether, chloroform) and slightly soluble in water. | General solubility of amines.[5] |
| pKa of Conjugate Acid | Predicted to be around 8-9 | Based on structurally similar secondary amines. |
Synthesis
A highly efficient and common method for the synthesis of propargylamines is the A³ coupling (Aldehyde-Alkyne-Amine) reaction.[1][6] This one-pot, three-component reaction offers a direct route to substituted propargylamines. For the synthesis of 1-Phenylpent-1-yn-3-amine, the reactants would be benzaldehyde, ethylamine, and propyne. However, a more practical laboratory synthesis would likely involve a pre-formed alkyne. A plausible retrosynthetic analysis suggests the reaction between phenylacetylene, propionaldehyde, and ammonia or a primary amine, followed by N-alkylation if necessary. A more direct approach would be the reaction of an imine with a metal acetylide.
Proposed Synthetic Protocol: A³ Coupling Reaction
A generalized protocol for the synthesis of a propargylamine similar to 1-Phenylpent-1-yn-3-amine is presented below. This would likely be adapted from established procedures for A³ coupling reactions.[7]
Reaction Scheme:
Reactants: Phenylacetylene, Propionaldehyde, and Ethylamine Catalyst: A copper(I) salt, such as CuBr or CuI.
Experimental Procedure:
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To a round-bottom flask charged with a magnetic stir bar, add the copper(I) catalyst (e.g., 5 mol%).
-
Add a suitable solvent, such as toluene or water.[8]
-
To this suspension, add phenylacetylene (1.0 equivalent), propionaldehyde (1.1 equivalents), and ethylamine (1.2 equivalents).
-
The reaction mixture is then heated, typically between 60-100 °C, and stirred for several hours (monitoring by TLC is recommended).[7]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired 1-Phenylpent-1-yn-3-amine.
Diagram 1: General Synthetic Workflow for Propargylamines via A³ Coupling
Caption: A generalized workflow for the synthesis of propargylamines.
Reactivity
The chemical reactivity of 1-Phenylpent-1-yn-3-amine is governed by its three main functional groups:
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Secondary Amine: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It is expected to react with acids to form ammonium salts.[9] Alkylation with alkyl halides can occur, potentially leading to a tertiary amine and subsequently a quaternary ammonium salt.[10][11] Acylation with acid chlorides or anhydrides would yield an amide.[10]
-
Internal Alkyne: The carbon-carbon triple bond can undergo various addition reactions. Catalytic hydrogenation can reduce the alkyne to either a cis-alkene (using Lindlar's catalyst) or an alkane (using catalysts like Pd/C).[12][13] Electrophilic additions of halogens (e.g., Br₂) and hydrogen halides (e.g., HBr) are also possible.[14] Unlike terminal alkynes, it will not undergo reactions typical of an acidic alkyne proton.
-
Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The orientation of substitution will be directed by the electron-donating or -withdrawing nature of the propargylamine substituent.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 1-Phenylpent-1-yn-3-amine
| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Multiplicity |
| ¹H NMR | Phenyl protons: ~7.2-7.5 ppm (m, 5H)Methine proton (CH-N): ~3.5-3.8 ppm (t, 1H)Methylene protons (CH₂-CH₃): ~1.6-1.8 ppm (quintet, 2H)Methyl protons (CH₃): ~0.9-1.1 ppm (t, 3H)Amine proton (NH): Broad singlet, variable chemical shift (~1-3 ppm) |
| ¹³C NMR | Phenyl carbons: ~120-140 ppmAlkynyl carbons: ~80-95 ppmMethine carbon (C-N): ~45-55 ppmMethylene carbon (CH₂): ~25-35 ppmMethyl carbon (CH₃): ~10-15 ppm |
| IR Spectroscopy | N-H stretch: ~3300-3500 cm⁻¹ (weak, sharp)C-H stretch (aromatic): ~3000-3100 cm⁻¹C-H stretch (aliphatic): ~2850-3000 cm⁻¹C≡C stretch (internal alkyne): ~2190-2260 cm⁻¹ (weak or absent due to symmetry)C=C stretch (aromatic): ~1450-1600 cm⁻¹C-N stretch: ~1000-1250 cm⁻¹ |
Potential Biological Activity and Applications
The propargylamine moiety is a well-established pharmacophore, particularly as an inhibitor of monoamine oxidase B (MAO-B).[15] Inhibition of MAO-B increases the levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease.[16]
Given its structural similarity to known MAO-B inhibitors, it is plausible that 1-Phenylpent-1-yn-3-amine could exhibit some degree of MAO inhibitory activity. The phenyl group and the propargylamine core are features present in drugs like Rasagiline.
Furthermore, propargylamines are versatile intermediates in the synthesis of a wide array of heterocyclic compounds, many of which have demonstrated diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][17] Therefore, 1-Phenylpent-1-yn-3-amine could serve as a valuable building block for the synthesis of novel bioactive molecules.
Diagram 2: Potential Role of Propargylamines in Drug Discovery
Caption: The dual role of propargylamines in drug discovery.
Conclusion
While specific experimental data for 1-Phenylpent-1-yn-3-amine is limited, a comprehensive understanding of its chemical properties can be inferred from its structure and the well-documented chemistry of propargylamines. It is predicted to be a reactive molecule with a versatile synthetic potential, accessible through established methods like the A³ coupling reaction. The presence of the propargylamine pharmacophore suggests a potential for biological activity, particularly in the context of neurodegenerative diseases. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to explore its potential applications in drug discovery and organic synthesis.
References
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